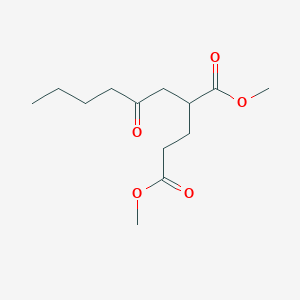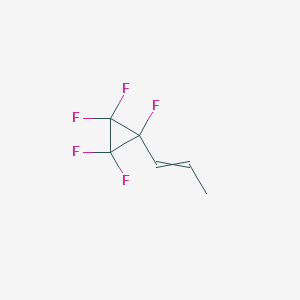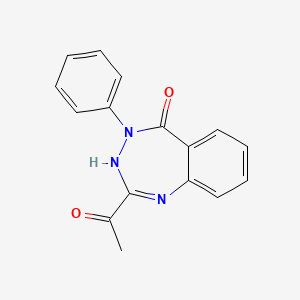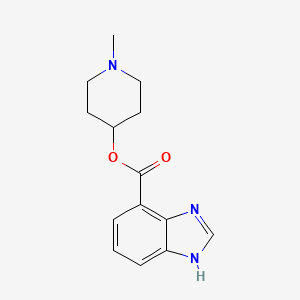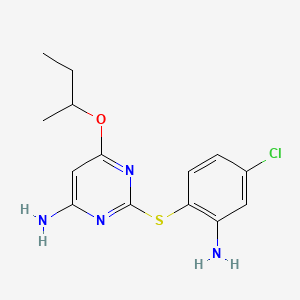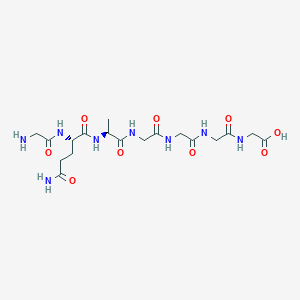
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The peptide sequence includes glycine, L-glutamine, and L-alanine, which are known for their roles in protein synthesis and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through biotechnological methods. For example, genetically engineered Escherichia coli strains can be used to produce peptides by expressing specific enzymes that catalyze peptide bond formation . This method can be more efficient and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes such as proteases.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing one amino acid with another through chemical or enzymatic methods.
Common Reagents and Conditions
Hydrolysis: Typically involves proteolytic enzymes like trypsin or pepsin under physiological conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield smaller peptide fragments or individual amino acids, while oxidation and reduction can modify specific side chains within the peptide.
科学研究应用
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its stability and bioactivity.
Industrial Processes: Used in the production of specialized enzymes and as a stabilizing agent in various formulations .
作用机制
The mechanism of action of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may enhance or inhibit enzyme activity, alter signal transduction pathways, or affect cellular processes like apoptosis and proliferation .
相似化合物的比较
Similar Compounds
Glycyl-L-glutamine: A simpler dipeptide with similar stability and bioactivity.
L-alanyl-L-glutamine: Another dipeptide used in clinical and nutritional applications.
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with antioxidant properties.
Uniqueness
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is unique due to its longer peptide chain and specific sequence, which may confer distinct biological activities and stability compared to shorter peptides .
属性
CAS 编号 |
511246-51-8 |
|---|---|
分子式 |
C18H30N8O9 |
分子量 |
502.5 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H30N8O9/c1-9(25-18(35)10(2-3-11(20)27)26-12(28)4-19)17(34)24-7-15(31)22-5-13(29)21-6-14(30)23-8-16(32)33/h9-10H,2-8,19H2,1H3,(H2,20,27)(H,21,29)(H,22,31)(H,23,30)(H,24,34)(H,25,35)(H,26,28)(H,32,33)/t9-,10-/m0/s1 |
InChI 键 |
GASGEVLTNMHDGU-UWVGGRQHSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
规范 SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



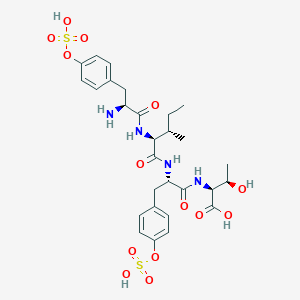
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)

![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
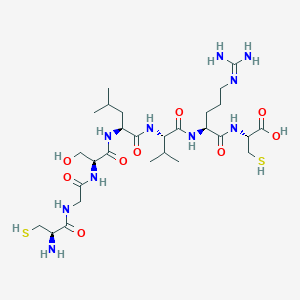
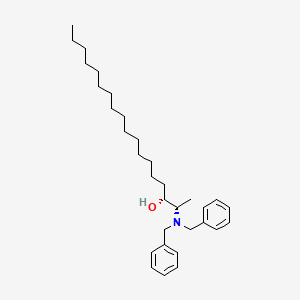
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
